molecular formula C19H10N2O2 B15336586 Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione

Cat. No.: B15336586
M. Wt: 298.3 g/mol
InChI Key: URYGDNBRLLLDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione is a synthetically derived polycyclic compound that shares a core structural motif with the biologically active alkaloid tryptanthrin, a scaffold known for multiple activities including antitumor, antibacterial, and anti-inflammatory properties . This planar polycyclic framework is characteristic of ligands capable of interacting with nucleic acids, suggesting potential as an intercalating agent for DNA, which can disrupt cellular processes in cancer cells . The compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Research on related indolo[1,2-c]quinazoline derivatives has demonstrated promising selective antiproliferative effects against human cancer cell lines, with some lead compounds showing the ability to trigger G2/M cell cycle arrest, a mechanism that halts cancer cell proliferation . Furthermore, such tetracyclic structures are being investigated for their potential use in advanced therapeutic strategies, including mesenchymal stem cell (MSC)-based therapies, where their cytotoxic properties could be leveraged to target tumors specifically . This product is intended for research purposes to further elucidate its mechanism of action, structure-activity relationships, and full therapeutic potential. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H10N2O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,10,14,16,18,20-nonaene-3,12-dione

InChI

InChI=1S/C19H10N2O2/c22-17-16-12-6-2-1-5-11(12)9-10-15(16)21-18(17)20-14-8-4-3-7-13(14)19(21)23/h1-10H

InChI Key

URYGDNBRLLLDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=NC5=CC=CC=C5C(=O)N34

Origin of Product

United States

Chemical Reactions Analysis

Microwave-Assisted Cyclocondensation

β-Bromo-α,β-unsaturated aldehydes react with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation in the presence of a base (e.g., K₂CO₃) to form fused quinazoline intermediates. For example:

  • Key reactants : Benzo-fused β-bromo-α,β-unsaturated aldehydes (e.g., 1g ) and 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine (2a ).

  • Product : 8,11-Dimethoxy-13,14-dihydrobenzo[f]benzo imidazo[1,2-a]quinazoline (3g ) in 21% yield, followed by dehydrogenation to 3g′ (35–61% yield) .

Reaction StepConditionsYield (%)Product Structure
CyclocondensationMicrowave, K₂CO₃, DMF21Dihydro intermediate (3g )
DehydrogenationExtended reaction time35–61Aromatic product (3g′ )

Oxidation to Quinone Derivatives

Intermediates like 3g are oxidized using ceric ammonium nitrate (CAN) in aqueous acetonitrile to yield quinone-containing derivatives (e.g., 4a , 4b ) :

  • Oxidation mechanism : CAN facilitates two-electron oxidation, converting methoxy groups to carbonyl functionalities.

  • Typical yields : 80–85% for tetrahydrobenzo imidazo[1,2-a]quinazoline-8,11-dione derivatives .

Transition-Metal Catalyzed Functionalization

Copper-mediated reactions enable further diversification:

Copper(I)-Catalyzed Coupling

Benzo indolo[2,1-b]quinazoline-8,14-dione derivatives are synthesized via CuI-catalyzed coupling of 1H-benzo[e]indole-1,2(3H)-dione with aryl halides:

  • Conditions : CuI (20 mol%), KHCO₃, DMF, 100°C.

  • Example : Synthesis of benzo[f]benzo indolo[2,1-b]quinazoline-8,16-dione (2p ) in 48% yield .

Radical-Mediated Pathways

Zinc-catalyzed methods enable radical-mediated synthesis of quinazolinone analogs:

  • Redox-active zinc complexes (e.g., Zn(PFO)₂) facilitate deamination and cyclization of ureido benzoates under aqueous conditions .

  • Key intermediates : Radical species confirmed via ESR spectroscopy (e.g., g = 2.0 signal) .

Biological Interaction Studies

While not direct chemical reactions, biological interactions inform functionalization strategies:

Biological TargetActivity (IC₅₀)Structural RequirementSource
Microtubule polymerization0.6 µMAryl/hydrophobic substituents at C2
Cell-cycle-dependent kinase 40.47 µMHalogen/nitro groups at aryl positions

Comparative Reactivity of Analogues

Structural analogs exhibit distinct reactivities:

CompoundKey Reactivity Difference
7H-benzo indolo[2,3-b]quinoxalineHigher DNA binding affinity due to planar structure
Quinazoline derivativesBroader substrate scope for alkylation

Mechanistic Insights

  • Sigmatropic Shifts : - and -sigmatropic shifts of nitro groups occur during ring contraction (activation barriers: 11.2–20.9 kcal/mol) .

  • Acid-Assisted Dehydration : Proton transfer mediated by acetic acid lowers activation barriers (e.g., 40.1 kcal/mol → 6.2 kcal/mol) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form stable complexes with biomolecules also contributes to its biological activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Benzoimidazo[2,1-b]thiazole Derivatives

  • Structure : Fused benzoimidazole and thiazole rings (e.g., 2-(benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide, D04 ).
  • Activity: Potent EGFR inhibition (IC₅₀ < 1 μM against HeLa cells) with selectivity for EGFR-high cancer cells . Minimal toxicity to normal cells (HL7702, HUVEC) .
  • Synthesis : Multi-component reactions using benzimidazoles, nitroolefins, and elemental sulfur under acid catalysis .
  • Key Difference : Lack of quinazoline and dione moieties reduces electron-withdrawing capacity compared to the target compound.

Benzo[4,5]imidazo[2,1-b][1,3]thiazines (BBIT Derivatives)

  • Structure : Electron-deficient heterocycles fused with carbazole (e.g., CzBBIT , 2CzBBIT ) .
  • Activity : High triplet energy (T₁ > 2.8 eV) and bipolar charge transport, making them efficient host materials for thermally activated delayed fluorescence (TADF) OLEDs .
  • Synthesis : Copper-catalyzed coupling of benzimidazole-thiols with aryl halides .
  • Key Difference : Thiazine rings and carbazole substituents prioritize optoelectronic utility over biological activity.

Benzoimidazo[1,2-d][1,2,4]triazines

  • Structure : Triazine-fused benzoimidazoles (e.g., Compound E , toxoflavin analogs) .
  • Activity : Antifungal activity against Botrytis cinerea (EC₅₀ = 12.3 μg/mL), comparable to carbendazim .
  • Synthesis : Cyclocondensation of benzimidazole amines with triazine precursors .
  • Key Difference : Triazine rings introduce additional hydrogen-bonding sites but lack the quinazoline-dione backbone.

Imidazo[4,5-g]quinazolines

  • Structure : Linearly fused imidazole and quinazoline systems (e.g., 2,6,8-triaryl derivatives) .
  • Activity : Anticancer properties via topoisomerase inhibition, though less selective than EGFR-targeting compounds .
  • Synthesis : Aldehyde-mediated cyclization of 6-fluoro-1H-benzimidazol-5-amines .
  • Key Difference : Absence of indole and dione groups reduces π-conjugation and electron deficiency.

Comparative Data Table

Compound Class Key Structural Features Biological/Material Activity Synthesis Method Reference
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione Indole + quinazoline + dione Kinase inhibition, OLED materials Cyclodesulfurization with BiPh₃Cl₂
Benzoimidazo[2,1-b]thiazoles Benzoimidazole + thiazole EGFR inhibition (IC₅₀ < 1 μM) Acid-catalyzed multi-component reactions
BBIT derivatives Benzoimidazo[2,1-b]thiazine + carbazole TADF OLED hosts (EQE > 20%) Copper-catalyzed coupling
Benzoimidazo[1,2-d]triazines Benzoimidazole + triazine Antifungal (EC₅₀ = 12.3 μg/mL) Cyclocondensation
Imidazo[4,5-g]quinazolines Imidazole + quinazoline Topoisomerase inhibition Aldehyde-mediated cyclization

Key Findings and Insights

  • Structural-Activity Relationships : The quinazoline-dione core in the target compound enhances electron deficiency, improving binding to kinase ATP pockets compared to simpler benzoimidazoles .
  • Synthetic Flexibility : Metal-free approaches (e.g., BiPh₃Cl₂-mediated cyclodesulfurization) enable eco-friendly synthesis of complex fused systems .
  • Dual Applications : While benzoimidazo-thiazoles/thiazines prioritize biological or optoelectronic functions, the target compound’s hybrid structure bridges both domains .

Biological Activity

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione (BIQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of BIQ typically involves multi-step processes starting from simpler indole derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. For instance, the synthesis of related compounds has been achieved via cyclization methods that involve the reaction of 2-(2-aminoaryl)indoles with various electrophiles, leading to high-yielding products suitable for biological screening .

1. Anticancer Activity

BIQ and its derivatives have shown promising anticancer properties. A study assessed the cytotoxic effects of various indoloquinazoline derivatives against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant growth inhibition without toxicity to normal cells .

CompoundCell LineIC50 (µM)
BIQ Derivative AMCF-712.5
BIQ Derivative BHCT-11615.0
BIQ Derivative CPC-310.0

2. Antimicrobial Activity

Research indicates that BIQ exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other resistant strains. The compound has been shown to inhibit the growth of mycobacteria in vitro, making it a candidate for treating tuberculosis and other mycobacterial infections .

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL

3. Antiviral Activity

BIQ has also been evaluated for its antiviral potential. Studies have demonstrated that it can induce interferon production and exhibit antiviral activity against specific viral strains, although the efficacy varies with structural modifications .

The biological activity of BIQ is attributed to its ability to interact with DNA and modulate cellular pathways involved in proliferation and apoptosis. Binding studies have shown that BIQ derivatives display strong DNA affinity (log Ka values ranging from 6.23 to 6.87), which correlates with their cytotoxic effects .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of BIQ:

  • Study on Anticancer Properties : In a comprehensive study involving multiple cancer cell lines, derivatives of BIQ were found to induce apoptosis through the activation of caspase pathways while inhibiting cell cycle progression .
  • Antimicrobial Efficacy : A patent study reported that specific BIQ derivatives effectively killed drug-resistant strains of Mycobacterium tuberculosis in vitro, suggesting their potential as novel antimicrobial agents .

Q & A

Q. How to scale up reactions without compromising efficiency?

  • Case Example : Selenylation reactions maintain 72% yield at 10 mmol scale using continuous flow systems .
  • Critical Factors : Excess organodiselenide (1.5 eq.) and strict anhydrous conditions .

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